molecular formula C20H11Cl2NaO3 B12667385 Sodium 2-(2,7-dichloroxanthen-9-yl)benzoate CAS No. 71463-52-0

Sodium 2-(2,7-dichloroxanthen-9-yl)benzoate

Cat. No.: B12667385
CAS No.: 71463-52-0
M. Wt: 393.2 g/mol
InChI Key: QQZKCPSPVWKXQH-UHFFFAOYSA-M
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Description

Sodium 2-(2,7-dichloroxanthen-9-yl)benzoate (DCDHF-Na) is the sodium salt of 2-(2,7-dichloroxanthen-9-yl)benzoic acid (DCDHF), a fluorogenic compound widely used to detect peroxynitrite (ONOO⁻) in biological systems. Its structure consists of a xanthene core substituted with two chlorine atoms at positions 2 and 7, coupled to a benzoate moiety. The sodium salt enhances aqueous solubility, making it suitable for cellular assays. DCDHF-Na operates by oxidizing its non-fluorescent form to a fluorescent product upon reaction with ONOO⁻, enabling real-time tracking of reactive nitrogen species .

Properties

CAS No.

71463-52-0

Molecular Formula

C20H11Cl2NaO3

Molecular Weight

393.2 g/mol

IUPAC Name

sodium;2-(2,7-dichloro-9H-xanthen-9-yl)benzoate

InChI

InChI=1S/C20H12Cl2O3.Na/c21-11-5-7-17-15(9-11)19(13-3-1-2-4-14(13)20(23)24)16-10-12(22)6-8-18(16)25-17;/h1-10,19H,(H,23,24);/q;+1/p-1

InChI Key

QQZKCPSPVWKXQH-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C(=C1)C2C3=C(C=CC(=C3)Cl)OC4=C2C=C(C=C4)Cl)C(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(2,7-dichloroxanthen-9-yl)benzoate typically involves the reaction of 2,7-dichloroxanthene with benzoic acid in the presence of a suitable base, such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and yields higher purity products. The process involves the use of automated systems to monitor and adjust reaction conditions in real-time .

Chemical Reactions Analysis

Types of Reactions: Sodium 2-(2,7-dichloroxanthen-9-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Sodium 2-(2,7-dichloroxanthen-9-yl)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium 2-(2,7-dichloroxanthen-9-yl)benzoate involves its interaction with specific molecular targets. In biological systems, the compound’s fluorescence allows it to bind to cellular components, enabling visualization and tracking. In photodynamic therapy, it generates reactive oxygen species upon light activation, leading to targeted cell destruction .

Comparison with Similar Compounds

Structural and Functional Analogues

DCDHF-Na shares structural similarities with other xanthene-based fluorophores but differs in substituents and oxidation states:

Compound Key Features Applications Limitations
DCDHF-Na Sodium salt of DCDHF; Cl at positions 2,7; benzoate group ONOO⁻ detection in cells Low specificity for ONOO⁻
DCFH (2,7-dichlorospiro[2-benzofuran-1,9-xanthes]3-one) Spirocyclic structure; Cl at positions 2,7 General ROS detection Susceptible to auto-oxidation
DHR-123 (Dihydrorhodamine 123) Rhodamine backbone; methyl ester ONOO⁻ and ROS detection Requires intracellular esterase activation

Key Findings :

  • DCDHF-Na and DCFH exhibit overlapping reactivity with multiple oxidants (e.g., hydroxyl radicals, hypochlorite), reducing specificity for ONOO⁻ .

Comparison with Halogenated Xanthene Benzoate Derivatives

Substituent and Metal Ion Effects

Halogenation and metal coordination significantly influence stability, reactivity, and applications:

Compound Substituents Metal Ion Key Properties
DCDHF-Na 2,7-dichloro Na⁺ Water-soluble; moderate stability in physiological conditions
2-(4,5-Dibromo-3,6-dihydroxyxanthen-9-yl)benzoic acid, Zr salt 4,5-dibromo; 3,6-dihydroxy Zr⁴⁺ Enhanced thermal stability; used in catalysis and organic synthesis
2-(3,6-Dihydroxy-2,4,5,7-tetraiodoxanthen-9-yl)benzoic acid, Al-Na salt 2,4,5,7-tetraiodo; 3,6-dihydroxy Al³⁺/Na⁺ High iodine content; redox-active; used in biochemical assays

Key Findings :

  • Bromine and iodine substituents increase molecular weight and polarizability, enhancing interactions with biological targets .
  • Zirconium and aluminum salts exhibit superior stability compared to sodium salts but may introduce cytotoxicity in cellular models .

Comparison with Non-Fluorescent Benzoate Derivatives

Functional Group Modifications

Replacing the xanthene core or modifying functional groups alters applications:

Compound Core Structure Functional Groups Applications
DCDHF-Na Xanthene Benzoate; Cl substituents Fluorescent ONOO⁻ detection
2-(3,6-Dihexyloxyxanthen-9-yl)benzamide Xanthene Benzamide; hexyloxy Lipid membrane studies
Methyl 3-[(chloroacetyl)amino]benzoate Benzene Chloroacetyl; methyl ester Antimicrobial agent

Key Findings :

  • Benzamide derivatives (e.g., 2-(3,6-dihexyloxyxanthen-9-yl)benzamide) lack fluorescence but excel in lipid solubility for membrane studies .
  • Chloroacetyl groups introduce electrophilic reactivity, enabling covalent binding to biological targets .

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